Carbamic acid;hex-3-en-1-ol Carbamic acid;hex-3-en-1-ol
Brand Name: Vulcanchem
CAS No.: 85539-42-0
VCID: VC19316529
InChI: InChI=1S/C6H12O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h3-4,7H,2,5-6H2,1H3;2H2,(H,3,4)
SMILES:
Molecular Formula: C7H15NO3
Molecular Weight: 161.20 g/mol

Carbamic acid;hex-3-en-1-ol

CAS No.: 85539-42-0

Cat. No.: VC19316529

Molecular Formula: C7H15NO3

Molecular Weight: 161.20 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid;hex-3-en-1-ol - 85539-42-0

Specification

CAS No. 85539-42-0
Molecular Formula C7H15NO3
Molecular Weight 161.20 g/mol
IUPAC Name carbamic acid;hex-3-en-1-ol
Standard InChI InChI=1S/C6H12O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h3-4,7H,2,5-6H2,1H3;2H2,(H,3,4)
Standard InChI Key BBMJBGFPBBRQMX-UHFFFAOYSA-N
Canonical SMILES CCC=CCCO.C(=O)(N)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name is carbamic acid (3Z)-hex-3-en-1-yl ester, emphasizing the (Z)-configuration of the double bond in the hexenol moiety . Key structural attributes include:

  • Backbone: A six-carbon chain with a double bond between C3 and C4.

  • Functional groups: A terminal carbamate group (-O-(C=O)-NH2_2) and a hydroxyl-derived ester linkage.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC7H15NO3\text{C}_7\text{H}_{15}\text{NO}_3
Molecular weight161.199 g/mol
Exact mass161.105 g/mol
PSA (Polar Surface Area)83.55 Ų
LogP (Partition coefficient)1.658

The (Z)-stereochemistry is critical for its physicochemical behavior, influencing solubility and intermolecular interactions .

Synthesis and Reaction Pathways

General Synthesis Strategies

Carbamic acid hex-3-en-1-ol is typically synthesized via carbamoylation of hex-3-en-1-ol. Two primary routes are documented:

Isocyanate-Alcohol Condensation

Hex-3-en-1-ol reacts with an isocyanate (e.g., phenyl isocyanate) under acidic catalysis (e.g., HCl) :

Hex-3-en-1-ol+R-NCOHClCarbamate+HCl byproduct\text{Hex-3-en-1-ol} + \text{R-NCO} \xrightarrow{\text{HCl}} \text{Carbamate} + \text{HCl byproduct}

This method, adapted from steroidal carbamate syntheses , yields the target compound in moderate to high yields (62–73%) after purification .

Reductive Amination

Alternative approaches involve sodium borohydride-mediated reductions of intermediate ketones or aldehydes . For example, a pyrrolidine precursor undergoes borohydride reduction to form the carbamate after workup .

Table 2: Representative Synthesis Conditions

Starting MaterialReagents/ConditionsYield
Hex-3-en-1-ol + Phenyl isocyanateCHCl3_3, HCl, 24h62–73%
Pyrrolidine derivativeNaBH4_4, MeOH/H2_2O85%

Physicochemical Properties

Stability and Reactivity

The carbamate group confers moderate stability under ambient conditions but is susceptible to hydrolysis under strongly acidic or basic conditions . The double bond in the hexenol chain may participate in electrophilic additions (e.g., hydrogenation) or polymerization under radical initiators .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1697 cm1^{-1} (C=O stretch) and ~3442 cm1^{-1} (N-H stretch) .

  • NMR: Key signals include δ 6.58–6.53 ppm (N-H) and δ 153.16–153.26 ppm (carbamoyl carbon) .

Applications and Functional Relevance

Agrochemical Intermediates

Carbamates are pivotal in pesticide design due to their hydrolytic stability and bioactivity . While direct evidence for carbamic acid hex-3-en-1-ol is limited, analogs like 2-methyl-azetidinone carbamates exhibit plant-growth-promoting activity .

Flavor and Fragrance Pro-Drugs

The parent alcohol, hex-3-en-1-ol, is a key aroma compound (grassy, green notes) . Carbamation may modulate volatility or bioavailability, extending its utility in controlled-release formulations .

Pharmaceutical Scaffolds

Carbamates are explored as enzyme inhibitors (e.g., NAAA inhibitors) . The hexenol chain’s hydrophobicity could enhance blood-brain barrier penetration, though specific studies are lacking .

Future Directions

  • Stereoselective Synthesis: Optimizing (Z)- vs. (E)-isomer production for tailored properties .

  • Biological Screening: Testing antimicrobial or plant-growth-promoting activity .

  • Computational Modeling: Predicting metabolic pathways using QSAR models .

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